molecular formula C15H18N6O3 B12465122 N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine

N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine

Cat. No.: B12465122
M. Wt: 330.34 g/mol
InChI Key: ZLJRJWIMRPTMTG-UHFFFAOYSA-N
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Description

N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine is a heterocyclic compound that contains a pyrimidine ring substituted with benzyl, morpholine, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amines.

    Introduction of the Nitro Group: Nitration of the pyrimidine core is achieved using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

    Substitution with Benzyl and Morpholine Groups: The benzyl and morpholine groups are introduced through nucleophilic substitution reactions using benzyl halides and morpholine, respectively.

Industrial Production Methods

Industrial production of N2-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amine can be achieved using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or morpholine groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Benzyl halides or morpholine in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding nitro or nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of new substituted pyrimidine derivatives.

Scientific Research Applications

N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N2-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to an enzyme’s active site, blocking its activity and thereby affecting the biochemical pathway in which the enzyme is involved.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-benzyl-6-(morpholin-4-yl)-5-nitrobenzimidazole
  • N~2~-benzyl-6-(morpholin-4-yl)-5-nitrotriazine

Uniqueness

N~2~-benzyl-6-(morpholin-4-yl)-5-nitropyrimidine-2,4-diamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H18N6O3

Molecular Weight

330.34 g/mol

IUPAC Name

2-N-benzyl-6-morpholin-4-yl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C15H18N6O3/c16-13-12(21(22)23)14(20-6-8-24-9-7-20)19-15(18-13)17-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H3,16,17,18,19)

InChI Key

ZLJRJWIMRPTMTG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC(=C2[N+](=O)[O-])N)NCC3=CC=CC=C3

Origin of Product

United States

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